N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide
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Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide, also known as FDP, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. FDP is a selective inhibitor of the protein-protein interactions between BRD4 and acetylated histones, which are involved in the regulation of gene expression.
Scientific Research Applications
Synthesis and Characterization
Furan and pyrazole derivatives are synthesized and characterized for their potential in various scientific applications. For example, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate through aldol condensation demonstrates the methodologies used in creating complex molecules with furan rings, which are essential for pharmaceutical and materials science research (Singh et al., 2014).
Medicinal Chemistry Applications
Compounds containing benzofuran and pyrazole units have been explored for their anticancer and antiangiogenic activities. The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin exemplify the application of these compounds in developing potent anticancer agents (Romagnoli et al., 2015).
Organic Synthesis and Materials Science
Furan derivatives are investigated for their role in creating materials with unique properties. The synthesis of heterocyclic fulgides and fulgimides from 5-alkoxybenzo[b]furan derivatives illustrates their potential in developing photochromic materials with high stability and fluorescent properties, beneficial for creating advanced materials for various technological applications (Rybalkin et al., 2014).
Pharmacological Studies
Novel furanyl compounds derived from natural sources, like red seaweed, have been identified to possess significant anti-inflammatory, antioxidative, and anti-diabetic properties. These findings underscore the potential of furan derivatives in the development of new therapeutic agents (Makkar & Chakraborty, 2018).
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-18(17-8-5-11-25-17)14(2)22(21-13)10-9-20-19(23)15-6-4-7-16(12-15)24-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUSRINGDDWCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)OC)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide |
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